molecular formula C18H28N4O2 B2788206 N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049394-64-0

N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2788206
CAS RN: 1049394-64-0
M. Wt: 332.448
InChI Key: USUBYVBGXXQJJX-UHFFFAOYSA-N
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Description

“N1-(tert-butyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, such as antipsychotics and antihistamines . The tert-butyl group is a common protecting group in organic synthesis .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also has a tert-butyl group attached to one of the nitrogen atoms and a phenyl group attached to the other nitrogen atom through an ethyl chain .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and substitution reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the piperazine ring could make the compound basic. The phenyl group could contribute to the compound’s lipophilicity .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing and synthesizing analogs with improved properties .

properties

IUPAC Name

N'-tert-butyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-18(2,3)20-17(24)16(23)19-9-10-21-11-13-22(14-12-21)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUBYVBGXXQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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